4-Piperidinophenylacetic acid
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Overview
Description
4-Piperidinophenylacetic acid is an organic compound that features a piperidine ring attached to a phenylacetic acid moiety. Piperidine is a six-membered heterocycle containing one nitrogen atom, which is a common structural motif in many pharmaceuticals and bioactive molecules . The phenylacetic acid component is a simple aromatic carboxylic acid, often used as a building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Piperidinophenylacetic acid typically involves the reaction of piperidine with phenylacetic acid derivatives. One common method is the reductive amination of phenylacetic acid with piperidine in the presence of a reducing agent such as sodium cyanoborohydride . Another approach involves the use of phenylsilane, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale reductive amination processes. These methods are optimized for high yield and purity, using continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Piperidinophenylacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro, halo, or other substituted aromatic compounds.
Scientific Research Applications
4-Piperidinophenylacetic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Piperidinophenylacetic acid involves its interaction with specific molecular targets and pathways. The piperidine ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes such as cell growth, apoptosis, and metabolism .
Comparison with Similar Compounds
4-Piperidinophenylacetic acid can be compared with other similar compounds, such as:
Piperidine: A simpler structure lacking the phenylacetic acid moiety, used as a building block in organic synthesis.
Phenylacetic acid: Lacks the piperidine ring, commonly used in the synthesis of pharmaceuticals and fragrances.
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical reactivity and biological activity .
Properties
CAS No. |
39911-00-7 |
---|---|
Molecular Formula |
C13H17NO2 |
Molecular Weight |
219.28 g/mol |
IUPAC Name |
2-(4-piperidin-1-ylphenyl)acetic acid |
InChI |
InChI=1S/C13H17NO2/c15-13(16)10-11-4-6-12(7-5-11)14-8-2-1-3-9-14/h4-7H,1-3,8-10H2,(H,15,16) |
InChI Key |
WUUFNZNTHNHUAL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)CC(=O)O |
Origin of Product |
United States |
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